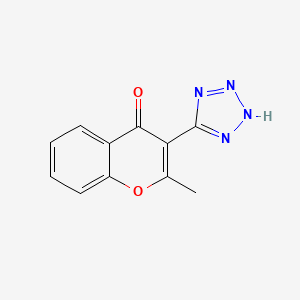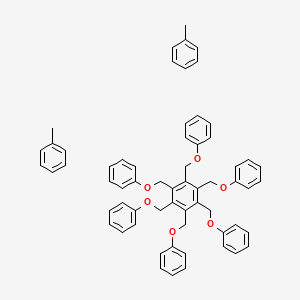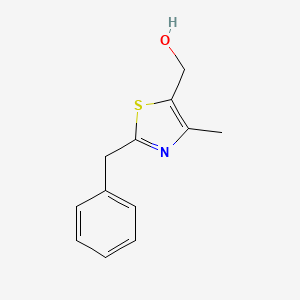
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-bromo-4-methylthiazole with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Benzyl-4-methyl-1,3-dihydrothiazole-5-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used
Applications De Recherche Scientifique
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: Studied for its antimicrobial, antifungal, and antiviral properties. .
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent. .
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol include:
2-Benzyl-4-methyl-1,3-thiazole: Lacks the hydroxyl group but shares the thiazole ring structure.
4-Methyl-1,3-thiazol-5-yl)methanol: Lacks the benzyl group but retains the hydroxyl and thiazole ring structure.
2-Benzyl-1,3-thiazol-5-yl)methanol: Similar structure but without the methyl group at the 4-position
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and hydroxyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
61266-22-6 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
(2-benzyl-4-methyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C12H13NOS/c1-9-11(8-14)15-12(13-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
Clé InChI |
ISMNCFCCELFZQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


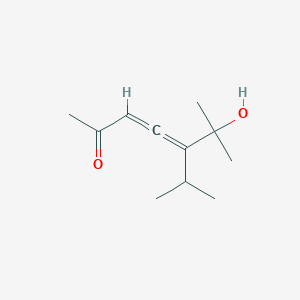
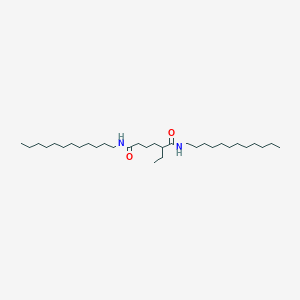

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
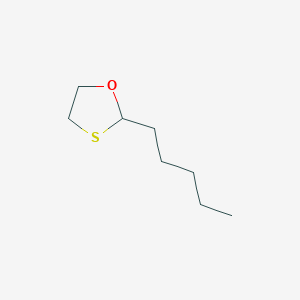
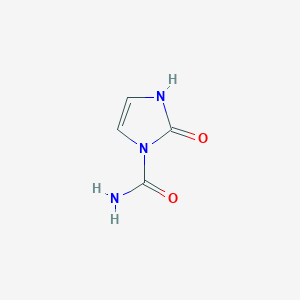
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
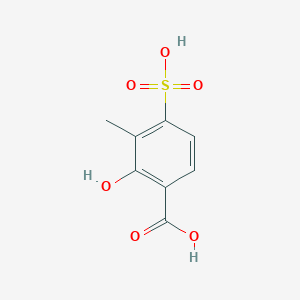
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
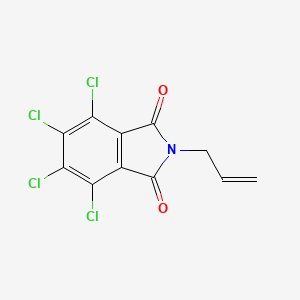
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
